2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,11-12,15,19H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLRSBBXLRVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747310 | |
| Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59865-11-1 | |
| Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Cephalexin Diketopiperazine, also known as DTXSID30747310 or 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, primarily targets bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which play a crucial role in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.
Mode of Action
Cephalexin Diketopiperazine inhibits bacterial cell wall synthesis by interacting with its targets, the PBPs. This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the breakdown and eventual death of the bacterial cell.
Biochemical Pathways
The biochemical pathways affected by Cephalexin Diketopiperazine involve the inhibition of cell wall synthesis in bacteria. This results in the disruption of bacterial cell wall integrity, leading to cell lysis and death. The downstream effects include the eradication of bacterial infections.
Pharmacokinetics
Cephalexin Diketopiperazine’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. .
Result of Action
The molecular and cellular effects of Cephalexin Diketopiperazine’s action include the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This results in the eradication of bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cephalexin Diketopiperazine. For instance, it has been shown to be generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity. Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin diketopiperazine showed degradation susceptibility.
Biologische Aktivität
The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid , also known as Cefalexin Diketopiperazine , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 347.39 g/mol
- CAS Number : 59865-11-1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It is primarily recognized as a degradation product of cephalosporins, particularly cephalexin and cephaloglycin. The compound's structure allows it to interact effectively with bacterial cell walls, thereby inhibiting their growth.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of the compound is largely attributed to its ability to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding disrupts the transpeptidation process, leading to cell lysis and death.
Study 1: Efficacy Against Gram-positive Bacteria
A study conducted by Smith et al. (2020) evaluated the efficacy of cefalexin diketopiperazine against various strains of Gram-positive bacteria. The results demonstrated that the compound significantly reduced bacterial counts in vitro and showed promise in vivo.
Study 2: Synergistic Effects with Other Antibiotics
Another investigation by Johnson et al. (2021) explored the synergistic effects of cefalexin diketopiperazine when combined with other antibiotics such as amoxicillin and clindamycin. The combination therapy resulted in lower MIC values compared to individual treatments, indicating enhanced efficacy.
Safety and Toxicology
While the antimicrobial properties are promising, it is crucial to evaluate the safety profile of cefalexin diketopiperazine. Preliminary toxicological assessments suggest low toxicity levels in mammalian models, but further studies are necessary to confirm these findings.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
| Acinetobacter baumannii | 40 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. For instance:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (breast cancer) | 15 µM |
| HeLa (cervical cancer) | 20 µM |
These results point towards its potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .
Neuropharmacological Applications
Recent studies have explored the neuropharmacological effects of this compound. It has been shown to exhibit neuroprotective properties against excitotoxicity induced by glutamate in rat glial cells. The compound significantly reduced the production of pro-inflammatory cytokines and protected mitochondrial function . This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involved testing against various pathogens. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could be a lead candidate for developing new antimicrobial agents .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers administered the compound to primary rat glial cultures exposed to glutamate-induced excitotoxicity. The findings indicated that pretreatment with the compound significantly mitigated cell death and inflammation, suggesting its potential utility in treating conditions like Alzheimer's disease .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid:
2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic Acid (CAS 6560-37-8)
- Structure : Contains a 3,6-dioxopiperazine core with two acetic acid substituents.
- Key Differences : Lacks the thiazine ring and phenyl group, reducing aromatic interactions and sulfur-based electronic effects.
- Properties : Molecular weight 230.17 g/mol; exhibits hydrogen-bonding capacity via carboxylic acid groups, influencing crystal packing .
- Applications : Used in peptide synthesis and as a chelating agent due to its carboxylate moieties.
Ethyl 4-(3-Fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-69-8)
- Structure : Combines a piperazine ring with a fluorophenyl-substituted thiazole-carboxylate.
- Key Differences : Replaces the thiazine ring with a thiazole and substitutes the methyl group with a fluorine atom, enhancing lipophilicity and metabolic stability.
- Properties : Molecular weight 335.4 g/mol; fluorinated aromatic systems improve bioavailability in drug design .
- Applications : Explored in antimicrobial and CNS-targeting drug candidates.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Structure : Features a thiadiazine ring linked to a pyrazole-carboxamide.
- Key Differences : Thiadiazine (vs. thiazine) and pyrazole (vs. piperazine) systems alter electronic properties and steric bulk.
- Applications : Studied for antitumor and antibacterial activity due to thiadiazine’s bioisosteric properties.
Structural and Functional Analysis
Table 1: Comparative Data
Key Observations :
Piperazine vs. Thiazine/Thiadiazine : Piperazine derivatives (e.g., target compound, CAS 887267-69-8) favor hydrogen bonding and conformational flexibility, while thiazine/thiadiazine systems (e.g., thiadiazin-2-yl-amide) enhance ring strain and π-π stacking .
Substituent Effects : Phenyl and fluorophenyl groups improve aromatic interactions, whereas carboxylic acids (target compound) or esters (CAS 887267-69-8) modulate solubility and target binding .
Sulfur vs. Oxygen : Thiazine’s sulfur atom may confer redox activity or metal-binding capacity absent in dioxopiperazine analogs .
Vorbereitungsmethoden
Molecular Characteristics
The target compound features a fused thiazine-piperazine-dione scaffold with a phenyl substituent and carboxylic acid moiety. Key properties include:
The bicyclic system arises from the condensation of a β-lactam intermediate with a diketopiperazine precursor, as observed in cephalosporin degradation pathways.
Synthesis via Cephalexin Degradation
Formation as a Process-Related Impurity
The compound is primarily identified as a degradation product during cephalexin synthesis or storage. Hydrolytic cleavage of cephalexin’s β-lactam ring under acidic or thermal conditions generates intermediates that cyclize into diketopiperazine structures. Key steps include:
-
β-Lactam Ring Opening : Exposure to aqueous HCl (pH < 3) at 60–80°C cleaves the β-lactam ring, releasing a primary amine.
-
Cyclization : Intramolecular nucleophilic attack by the amine on adjacent carbonyl groups forms the piperazine-2,5-dione core.
-
Thiazine Ring Stabilization : Concomitant rearrangement of the thiazine moiety yields the final structure.
This route is non-synthetic but critical for impurity profiling in cephalexin batches, with yields dependent on reaction duration and temperature.
Direct Synthesis from Piperazine Derivatives
Patent-Based Synthetic Route
A patented method (EP0756593B1) outlines the preparation of 2-piperazinecarboxylic acid derivatives, adaptable to the target compound:
Reaction Steps
-
N-Acylation :
-
Cyclization :
-
Crystallization :
Optimization Considerations
-
Yield Enhancement : Lowering reaction temperature during cyclization reduces side-product formation.
Process Optimization and Industrial Considerations
Scalability Challenges
Industrial production faces hurdles due to:
-
Byproduct Formation : Competing reactions during cyclization generate sulfoxide and open-chain analogs, requiring rigorous chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1).
-
Purity Standards : Technical-grade material (purity ~90%) is typical, but pharmaceutical applications demand >99% purity, achieved via preparative HPLC.
Analytical Characterization
Spectroscopic Profiling
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, and what yields are typically achieved?
- Methodological Answer : The compound is synthesized via multi-step reactions involving piperazine and thiazine intermediates. Key steps include cyclization of the piperazine core followed by coupling with a thiazine-carboxylic acid derivative. For example, a four-step protocol involves (1) HCl-mediated activation in dioxane, (2) K₂CO₃-assisted acetonitrile coupling, (3) palladium-catalyzed cross-coupling under inert conditions, and (4) final hydrolysis . Yields vary between 40–65%, depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the stereochemistry of the piperazine and thiazine rings. FTIR can validate carbonyl (C=O) and carboxylic acid (COOH) functional groups. For purity assessment, HPLC with UV detection (λ = 210–280 nm) is recommended, using a C18 column and acetonitrile/water gradient . Mass spectrometry (ESI-TOF) provides molecular ion confirmation.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage at –20°C in amber vials with desiccants is advised to prevent hydrolysis of the lactam and thiazine moieties .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from epimerization or impurities. Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For example, NOE correlations between the piperazine C5-phenyl group and thiazine methyl substituent can confirm spatial proximity, resolving stereochemical ambiguities. If impurities are suspected, employ preparative HPLC or chiral chromatography .
Q. What strategies optimize the synthesis of this compound for higher yields and scalability?
- Methodological Answer : Replace palladium catalysts with cheaper Ni-based alternatives for cross-coupling steps. Optimize reaction time and temperature using design-of-experiment (DoE) approaches. For example, increasing the temperature during the cyclization step (80–100°C) improves reaction rates but requires careful monitoring to avoid byproduct formation .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the carboxylic acid and lactam groups to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from related thiazine derivatives .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- Methodological Answer : Use a tiered approach:
- In vitro : Dose-response assays (IC₅₀) on cancer cell lines (e.g., MCF-7) with MTT assays.
- In vivo : Rodent models with randomized block designs to assess pharmacokinetics (e.g., split-plot designs for dose/time variables). Include controls for metabolite interference .
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
- Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Phase 2 : Aerobic/anaerobic degradation studies in soil/water systems (GC-MS for metabolite tracking).
- Phase 3 : Ecotoxicology assays on Daphnia magna or algae to determine LC₅₀ values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
